molecular formula C48H48Cl2N4O2S2 B12727268 4-(Diphenylmethyl)piperazinyl 2-((2-((4-(diphenylmethyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone dihydrochloride CAS No. 98051-87-7

4-(Diphenylmethyl)piperazinyl 2-((2-((4-(diphenylmethyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone dihydrochloride

Cat. No.: B12727268
CAS No.: 98051-87-7
M. Wt: 848.0 g/mol
InChI Key: XVEWRLQBQDOCCA-UHFFFAOYSA-N
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Description

4-(Diphenylmethyl)piperazinyl 2-((2-((4-(diphenylmethyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone dihydrochloride is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a piperazine ring substituted with diphenylmethyl groups, linked to a disulfanyl phenyl ketone structure, and is commonly used in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diphenylmethyl)piperazinyl 2-((2-((4-(diphenylmethyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone dihydrochloride typically involves multiple steps, starting with the preparation of the piperazine ring substituted with diphenylmethyl groups. This is followed by the introduction of the disulfanyl phenyl ketone moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes purification steps such as recrystallization or chromatography to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

4-(Diphenylmethyl)piperazinyl 2-((2-((4-(diphenylmethyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the disulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can break the disulfide bond, yielding thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the phenyl ketone moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives. Substitution reactions can result in various substituted piperazine or phenyl ketone derivatives.

Scientific Research Applications

4-(Diphenylmethyl)piperazinyl 2-((2-((4-(diphenylmethyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone dihydrochloride has numerous applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, particularly those involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Diphenylmethyl)piperazinyl 2-((2-((4-(diphenylmethyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes. The disulfanyl group can also participate in redox reactions, affecting oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(Diphenylmethyl)-1-piperazinyl)-acetic acids: These compounds share the diphenylmethyl piperazine structure but differ in their acetic acid moiety.

    N-(2-{[4-(Diphenylmethyl)-1-piperazinyl]carbonyl}phenyl)-2-methoxybenzamide: Similar in having the diphenylmethyl piperazine structure but with different functional groups.

Uniqueness

4-(Diphenylmethyl)piperazinyl 2-((2-((4-(diphenylmethyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone dihydrochloride is unique due to its combination of a piperazine ring, diphenylmethyl groups, and a disulfanyl phenyl ketone structure. This unique combination imparts specific chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

98051-87-7

Molecular Formula

C48H48Cl2N4O2S2

Molecular Weight

848.0 g/mol

IUPAC Name

[2-[[2-(4-benzhydrylpiperazine-1-carbonyl)phenyl]disulfanyl]phenyl]-(4-benzhydrylpiperazin-1-yl)methanone;dihydrochloride

InChI

InChI=1S/C48H46N4O2S2.2ClH/c53-47(51-33-29-49(30-34-51)45(37-17-5-1-6-18-37)38-19-7-2-8-20-38)41-25-13-15-27-43(41)55-56-44-28-16-14-26-42(44)48(54)52-35-31-50(32-36-52)46(39-21-9-3-10-22-39)40-23-11-4-12-24-40;;/h1-28,45-46H,29-36H2;2*1H

InChI Key

XVEWRLQBQDOCCA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4SSC5=CC=CC=C5C(=O)N6CCN(CC6)C(C7=CC=CC=C7)C8=CC=CC=C8.Cl.Cl

Origin of Product

United States

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